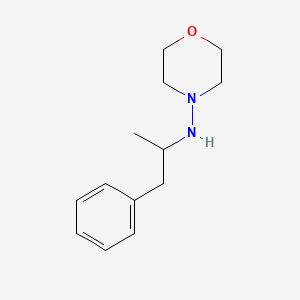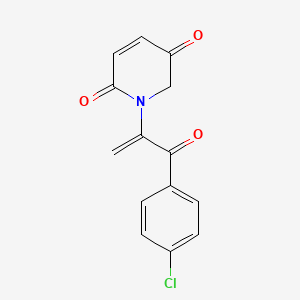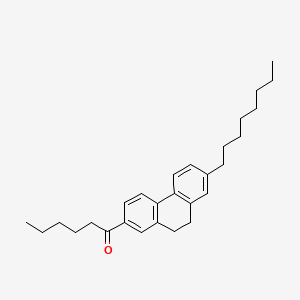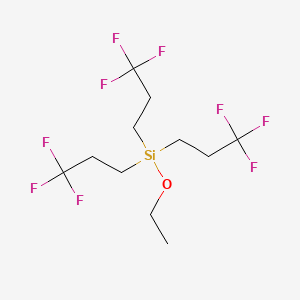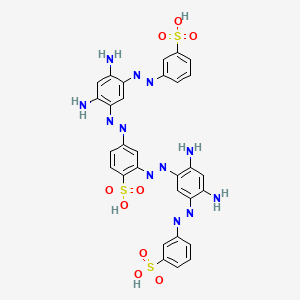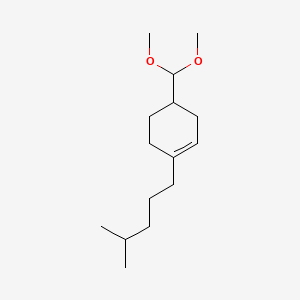
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene is an organic compound with a complex structure that includes a cyclohexene ring substituted with a dimethoxymethyl group and a 4-methylpentyl group
Méthodes De Préparation
The synthesis of 4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the cyclohexene ring, followed by the introduction of the dimethoxymethyl and 4-methylpentyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene can be compared with other similar compounds, such as:
4-(Methoxymethyl)-1-(4-methylpentyl)cyclohexene: This compound has a similar structure but with one less methoxy group.
4-(Dimethoxymethyl)-1-(4-ethylpentyl)cyclohexene: This compound has a similar structure but with an ethyl group instead of a methyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications.
Propriétés
Numéro CAS |
83803-52-5 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)-1-(4-methylpentyl)cyclohexene |
InChI |
InChI=1S/C15H28O2/c1-12(2)6-5-7-13-8-10-14(11-9-13)15(16-3)17-4/h8,12,14-15H,5-7,9-11H2,1-4H3 |
Clé InChI |
WMFBFSHKNMJVFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1=CCC(CC1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)


